4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
4-Fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted at the 1-position with a 2-methoxyethyl group and at the 7-position with a 4-fluorobenzenesulfonamide moiety.
Properties
IUPAC Name |
4-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-24-12-11-21-10-2-3-14-4-7-16(13-18(14)21)20-25(22,23)17-8-5-15(19)6-9-17/h4-9,13,20H,2-3,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFFIIQIGDCREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., sulfur trioxide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with key analogs from the evidence, focusing on substituent variations and their implications:
Pharmacological and Physicochemical Insights
- Electron-Withdrawing Groups (e.g., Fluorine, Trifluoromethyl) : Enhance metabolic stability and binding affinity to targets like kinases or HDACs by reducing electron density in aromatic systems .
- Polar R1 Groups (e.g., Morpholine, Methoxyethyl) : Improve aqueous solubility but may reduce blood-brain barrier penetration. The 2-methoxyethyl group in the target compound offers moderate polarity compared to morpholine’s high solubility .
- Steric Effects : Bulky substituents like propylsulfonyl or cyclopropylethyl can hinder target engagement but may improve selectivity .
Biological Activity
4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
Molecular Formula : C15H20FN2O3S
Molecular Weight : 322.39 g/mol
IUPAC Name : 4-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide
The compound features a sulfonamide group, a fluoro-substituted aromatic ring, and a methoxyethyl-substituted tetrahydroquinoline moiety. The tetrahydroquinoline structure is known for various biological activities, including antibacterial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit notable antimicrobial activity. In vitro studies have shown that this compound demonstrates significant inhibition against various bacterial strains. The mechanism is thought to involve interference with folic acid synthesis pathways in bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 18 | 32 µg/mL |
| Staphylococcus aureus | 20 | 16 µg/mL |
| Pseudomonas aeruginosa | 15 | 64 µg/mL |
Anticancer Activity
The compound's tetrahydroquinoline moiety has been associated with anticancer effects. In cellular assays, it has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
A study reported that treatment with this compound resulted in:
- MCF-7 Cell Line : IC50 = 25 µM
- HeLa Cell Line : IC50 = 30 µM
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, contributing to cell death.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of various sulfonamide derivatives against resistant bacterial strains. The results indicated that the tested compound exhibited superior activity compared to traditional sulfonamides.
Case Study 2: Cancer Cell Line Studies
A recent investigation reported in Cancer Letters demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The study highlighted its potential as a therapeutic agent in combination with existing chemotherapeutics.
Q & A
Q. What are the key steps in synthesizing 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Step 1: Preparation of the tetrahydroquinoline core via cyclization of aniline derivatives, followed by functionalization at the 7-position.
- Step 2: Introduction of the 2-methoxyethyl group at the 1-position using alkylation or reductive amination.
- Step 3: Sulfonamide coupling between the 4-fluorobenzenesulfonyl chloride and the tetrahydroquinoline intermediate under basic conditions (e.g., pyridine or triethylamine).
Optimization: Reaction temperatures (0–25°C for sulfonylation), stoichiometric ratios (1:1.2 for sulfonyl chloride:amine), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for yield and purity .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- X-ray crystallography (e.g., SHELX software for refinement ) resolves bond angles, distances, and stereochemistry.
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms proton environments and connectivity, particularly for the tetrahydroquinoline ring and methoxyethyl group.
- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .
Q. What preliminary biological activities have been reported for this compound?
Sulfonamide derivatives often target enzymes like dihydropteroate synthase (folate pathway inhibition) or nuclear receptors (e.g., RORγ in ). Preliminary assays might include:
- Enzyme inhibition assays (IC₅₀ determination via spectrophotometry).
- Cellular viability tests (MTT assay on cancer or bacterial cell lines).
- Docking studies (AutoDock Vina) to predict binding modes to active sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across similar sulfonamide derivatives?
- Comparative assay standardization: Use identical cell lines (e.g., HEK-293 for RORγ) and controls to minimize variability.
- Meta-analysis of substituent effects: Evaluate how the 2-methoxyethyl group vs. other substituents (e.g., phenylsulfonyl in ) alters activity.
- Dose-response profiling: Test overlapping concentration ranges (e.g., 0.1–100 µM) to confirm potency thresholds .
Q. What strategies are recommended for designing analogs to improve target selectivity?
- Structure-activity relationship (SAR) studies: Modify the sulfonamide’s para-fluoro group (e.g., replace with chloro or methyl) or the tetrahydroquinoline’s methoxyethyl chain.
- Crystallographic data integration: Use SHELX-refined structures () to identify steric or electronic constraints in the target binding pocket.
- Pharmacokinetic profiling: Assess LogP (via HPLC) and metabolic stability (microsomal assays) to balance potency and bioavailability .
Q. How can computational methods enhance experimental design for this compound?
- Molecular dynamics (MD) simulations: Predict conformational stability of the methoxyethyl group in aqueous vs. lipid environments.
- Quantum mechanical (QM) calculations: Map electrostatic potential surfaces to guide sulfonamide reactivity modifications.
- Machine learning models: Train on existing sulfonamide bioactivity datasets to prioritize synthetic targets .
Q. What experimental controls are critical when assessing enzyme inhibition mechanisms?
- Negative controls: Use inactive analogs (e.g., des-fluoro or N-methylated derivatives) to confirm sulfonamide-specific effects.
- Positive controls: Include known inhibitors (e.g., sulfamethoxazole for dihydropteroate synthase).
- Time-resolved assays: Monitor pre-steady-state kinetics to distinguish competitive vs. non-competitive inhibition .
Methodological Notes
- Data contradiction management: Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic IC₅₀).
- Stereochemical considerations: Employ chiral HPLC or asymmetric synthesis to address enantiomer-specific activity .
- Ethical reporting: Disclose solvent purity, catalyst residues, and batch variability in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
